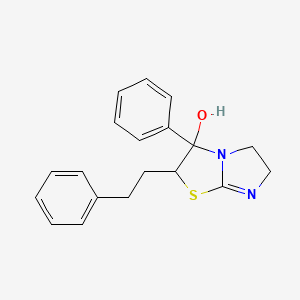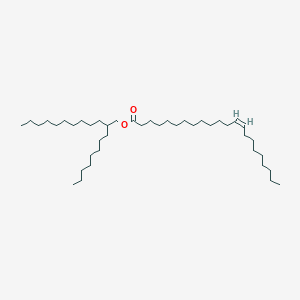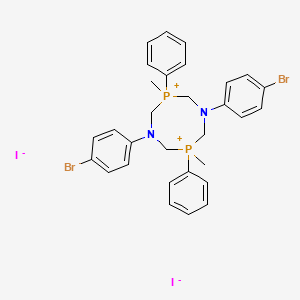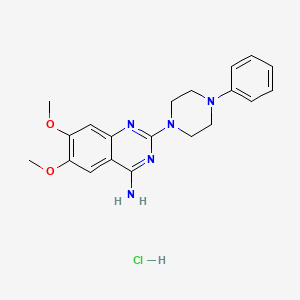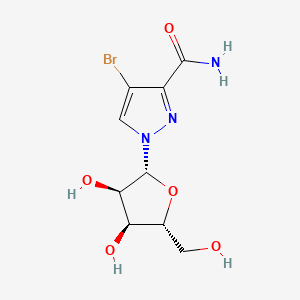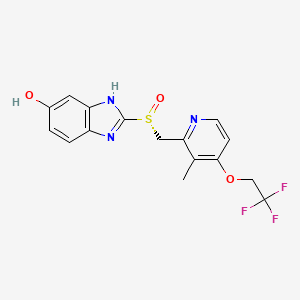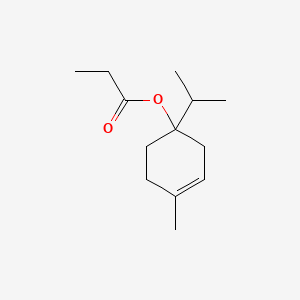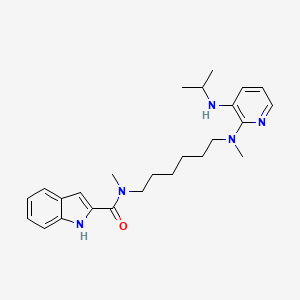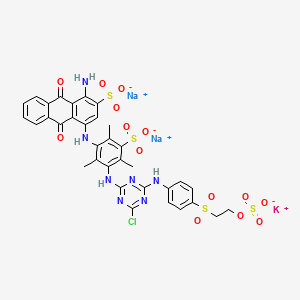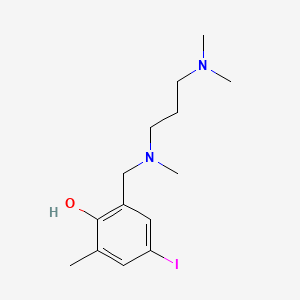
N,N',N'-Trimethyl-N-(2-hydroxy-5-iodo-3-methylbenzyl)-1,3-propanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’,N’-Trimethyl-N-(2-hydroxy-5-iodo-3-methylbenzyl)-1,3-propanediamine: is a complex organic compound characterized by the presence of multiple functional groups, including a hydroxy group, an iodine atom, and a methyl group attached to a benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’-Trimethyl-N-(2-hydroxy-5-iodo-3-methylbenzyl)-1,3-propanediamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-5-iodo-3-methylbenzaldehyde and 1,3-propanediamine.
Condensation Reaction: The aldehyde group of 2-hydroxy-5-iodo-3-methylbenzaldehyde reacts with the amine groups of 1,3-propanediamine under acidic or basic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield the corresponding amine.
Methylation: The final step involves the methylation of the amine groups using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to obtain the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance yield and purity. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium thiolate (NaSR), sodium amide (NaNH2), or sodium alkoxide (NaOR).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N,N’,N’-Trimethyl-N-(2-hydroxy-5-iodo-3-methylbenzyl)-1,3-propanediamine serves as a versatile intermediate for the preparation of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules. Its iodine atom also makes it useful in radiolabeling studies for imaging and diagnostic purposes.
Medicine
Medically, this compound has potential applications in the development of new drugs, particularly those targeting specific enzymes or receptors. Its structural features may allow for the design of inhibitors or activators with high specificity and potency.
Industry
In the industrial sector, N,N’,N’-Trimethyl-N-(2-hydroxy-5-iodo-3-methylbenzyl)-1,3-propanediamine can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its ability to undergo various chemical transformations makes it a valuable building block in material science.
Mechanism of Action
The mechanism by which N,N’,N’-Trimethyl-N-(2-hydroxy-5-iodo-3-methylbenzyl)-1,3-propanediamine exerts its effects involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with amino acid residues in proteins, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The compound’s ability to undergo substitution reactions also allows it to modify biomolecules covalently, further influencing their function.
Comparison with Similar Compounds
Similar Compounds
N,N’,N’-Trimethyl-N-(2-hydroxy-3-methylbenzyl)-1,3-propanediamine: Lacks the iodine atom, resulting in different reactivity and applications.
N,N’,N’-Trimethyl-N-(2-hydroxy-5-chloro-3-methylbenzyl)-1,3-propanediamine: Contains a chlorine atom instead of iodine, leading to variations in chemical behavior and biological activity.
N,N’,N’-Trimethyl-N-(2-hydroxy-5-bromo-3-methylbenzyl)-1,3-propanediamine:
Uniqueness
The presence of the iodine atom in N,N’,N’-Trimethyl-N-(2-hydroxy-5-iodo-3-methylbenzyl)-1,3-propanediamine imparts unique properties, such as enhanced reactivity in substitution reactions and potential use in radiolabeling. This makes it distinct from its analogs and valuable in specific scientific and industrial applications.
Properties
CAS No. |
89815-42-9 |
|---|---|
Molecular Formula |
C14H23IN2O |
Molecular Weight |
362.25 g/mol |
IUPAC Name |
2-[[3-(dimethylamino)propyl-methylamino]methyl]-4-iodo-6-methylphenol |
InChI |
InChI=1S/C14H23IN2O/c1-11-8-13(15)9-12(14(11)18)10-17(4)7-5-6-16(2)3/h8-9,18H,5-7,10H2,1-4H3 |
InChI Key |
GFSRNGJEVLAEDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)CN(C)CCCN(C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


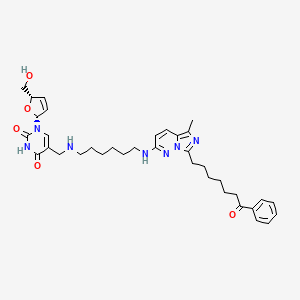

![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B12780012.png)

